chemical properties and molecular structure of 2-naphthyl sulfate
chemical properties and molecular structure of 2-naphthyl sulfate
An In-depth Technical Guide to the Chemical Properties and Molecular Structure of 2-Naphthyl Sulfate
Abstract
This technical guide provides a comprehensive examination of 2-naphthyl sulfate, an aryl sulfate of significant interest in biochemistry, toxicology, and drug development. As a primary metabolite of naphthalene, a ubiquitous polycyclic aromatic hydrocarbon (PAH), understanding its chemical and structural characteristics is crucial for accurate biomonitoring and toxicological assessment. This document details the molecule's structure, physicochemical properties, reactivity, and biological relevance. Furthermore, it provides field-proven, step-by-step protocols for its chemical synthesis and analytical quantification, designed for researchers, scientists, and drug development professionals. The guide synthesizes technical data with practical insights, grounding all claims in authoritative references to ensure scientific integrity.
Introduction
2-Naphthyl sulfate (naphthalen-2-yl hydrogen sulfate) is the sulfate ester of 2-naphthol.[1][2] In vertebrates, it is a major Phase II metabolite of naphthalene.[3] Naphthalene, a common environmental and industrial chemical, undergoes hepatic metabolism by cytochrome P450 enzymes to form 1-naphthol and 2-naphthol.[3] These phenolic intermediates are then conjugated by cytosolic sulfotransferase (SULT) enzymes to increase their water solubility and facilitate excretion.[3][4]
While sulfonation is typically viewed as a detoxification pathway that inactivates compounds, recent studies have shown that 2-naphthyl sulfate retains significant biological activity, including antioxidant properties comparable to its parent compound, 2-naphthol.[3] This finding challenges the conventional understanding of sulfate conjugation and highlights the importance of studying the specific properties of individual metabolites. Consequently, 2-naphthyl sulfate serves as a critical biomarker for naphthalene exposure and is a key substrate in enzymatic assays for studying sulfatase activity.[1][5][6] This guide offers an in-depth analysis of its molecular structure and chemical properties, providing the foundational knowledge required for its application in research and development.
Molecular Structure and Spectroscopic Profile
2-Naphthyl sulfate is an aryl sulfate characterized by a naphthalene bicyclic aromatic ring system with a sulfooxy group (-OSO₃H) substituted at the C2 position.[2][7][8] This structure is functionally related to its precursor, 2-naphthol, differing by the addition of the sulfate moiety.[2][7]
Caption: Simplified metabolic activation of Naphthalene.
Enzymatic Hydrolysis: As a sulfate ester, 2-naphthyl sulfate is a primary substrate for sulfatase enzymes (also known as arylsulfatases). These enzymes catalyze the hydrolysis of the ester bond, releasing 2-naphthol and an inorganic sulfate ion. This reaction is the basis for its widespread use in enzyme assays to measure sulfatase activity. [1] Antioxidant Activity: Research has demonstrated that while the sulfation of 1-naphthol significantly diminishes its radical scavenging ability, 2-naphthyl sulfate retains an antioxidant activity comparable to that of unsulfated 2-naphthol. [3]This suggests that the biological effects of sulfation are position-dependent on the naphthalene ring and that 2-naphthyl sulfate may play a more complex biological role than simple detoxification. [3]
Synthesis and Purification Protocol
The potassium salt of 2-naphthyl sulfate is commonly synthesized for use as a laboratory standard and enzymatic substrate. The following protocol describes a typical synthesis via the reaction of 2-naphthol with a sulfonating agent.
Expertise & Causality: This is a two-step process involving sulfonation followed by neutralization. Chlorosulfonic acid is an effective sulfonating agent for phenols. The reaction is performed in a suitable solvent and followed by careful neutralization with a base, such as potassium hydroxide, to yield the desired salt. [1]Purification by crystallization is essential to remove unreacted starting materials and byproducts.
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
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Dissolution: In a fume hood, dissolve 2-naphthol in a suitable anhydrous solvent like pyridine in a round-bottom flask equipped with a magnetic stirrer. The solvent acts to dissolve the starting material and to neutralize the HCl byproduct formed during the reaction.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction with the sulfonating agent.
-
Sulfonation: Slowly add chlorosulfonic acid dropwise to the cooled, stirring solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition. Self-Validation: The slow, controlled addition prevents overheating and potential side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for several hours to ensure completion.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a large beaker to quench the reaction and precipitate the product.
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Neutralization: While stirring, slowly add a concentrated solution of potassium hydroxide (KOH) until the pH of the solution is neutral (pH ~7). This neutralizes the excess acid and converts the 2-naphthyl sulfuric acid into its more stable potassium salt. [1]7. Isolation: Collect the precipitated crude product by vacuum filtration and wash the solid with cold water to remove inorganic salts.
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Purification: Purify the crude 2-naphthyl sulfate potassium salt by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. [1]9. Drying: Dry the purified crystals under vacuum to remove residual solvent.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.
Analytical Methodologies
Accurate quantification of 2-naphthyl sulfate is essential for human biomonitoring studies assessing naphthalene exposure. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for this application. [5] Expertise & Causality: This method offers high sensitivity and selectivity, allowing for the separation of 2-naphthyl sulfate from its isomer, 1-naphthyl sulfate, and other urinary metabolites. [5]The use of a deuterated internal standard, such as 2-naphthol-d7 (which is metabolized similarly), is a self-validating system that corrects for analyte loss during sample preparation and variations in instrument response, ensuring quantitative accuracy. [9]
Caption: Workflow for quantification in biological samples.
Step-by-Step Methodology (Urine Analysis):
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Sample Collection & Spiking: To a measured aliquot of a urine sample, add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled analog). [9]2. Enzymatic Hydrolysis (Optional): To measure total 2-naphthol (free and conjugated), the sample can be treated with a sulfatase/glucuronidase enzyme mixture to hydrolyze the conjugates back to 2-naphthol before extraction.
-
Sample Cleanup: Precipitate proteins by adding a solvent like acetonitrile. [5]Centrifuge the sample and collect the supernatant. This step removes macromolecules that can interfere with the analysis.
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Concentration: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
-
HPLC Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution with solvents like water and acetonitrile (both often containing a modifier like formic acid) to separate 2-naphthyl sulfate from other components.
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MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for a specific precursor-to-product ion transition for the analyte and the internal standard to ensure high selectivity and sensitivity.
-
Quantification: Create a calibration curve by analyzing standards of known concentrations. Determine the concentration of 2-naphthyl sulfate in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve. [9]
Applications in Research and Drug Development
The unique properties of 2-naphthyl sulfate make it a valuable tool in several scientific domains:
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Enzyme Assays: It is widely used as a chromogenic or fluorogenic substrate for arylsulfatase enzymes. The hydrolysis of the sulfate group yields 2-naphthol, which can be easily detected and quantified, allowing for the measurement of enzyme activity. [1]* Diagnostic Kits: Its role as an enzyme substrate has led to its inclusion in diagnostic kits designed to detect sulfatase activity or deficiencies in clinical samples. [1]* Metabolism and Toxicology Studies: As a key metabolite, 2-naphthyl sulfate is crucial in research focused on the biotransformation of naphthalene and other PAHs. [1][10]Studying its formation and elimination provides insights into metabolic pathways and potential toxicological mechanisms.
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Human Biomonitoring: The quantification of 2-naphthyl sulfate in urine is a reliable method for assessing human exposure to naphthalene from environmental sources, such as air pollution and tobacco smoke, or from occupational settings. [5][6][11]
Safety and Handling
While generally considered non-toxic, 2-naphthyl sulfate potassium salt may cause skin and eye irritation. [1]When handling this compound, it is essential to follow standard laboratory safety protocols.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [1]* Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. [1]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [12]
Conclusion
2-Naphthyl sulfate is more than a simple metabolic byproduct; it is a molecule with distinct chemical properties and significant biological relevance. Its structure, dominated by the naphthalene core and the polar sulfate group, dictates its high water solubility and its role as a substrate for sulfatase enzymes. While its formation is a key step in the detoxification of naphthalene, emerging evidence of its retained antioxidant activity suggests a more nuanced biological function. The robust methods for its synthesis and analytical quantification described herein provide researchers with the essential tools to utilize 2-naphthyl sulfate as a biomarker, an enzymatic substrate, and a subject of further toxicological and metabolic investigation.
References
- 2-naphthyl sulfate, potassium salt - Ontosight AI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhvSt0rnlBJL8YHHaq29F7a1Wc02E-vPS5b2wHuJfxb9v85sPFveMgRXUTDfE5NWLd5e0K_Kjke8C680J6YsYqh4xGICucAPw3N3TOC_lv_i7hZgGuhiayVYbH3PaOG1r7KPPaoPB7RpvGZgCIiCJI2jnadcAtEzbFitdHaZKq6l3PqfQhbWCebg4i8WQdqzNDL8FTUQ==]
- 2-Naphthyl sulfate | C10H8O4S | CID 74428 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74428]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC230250100]
- 2-naphthyl sulfate | 13146-59-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6213568.htm]
- Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - J-Stage. [URL: https://www.jstage.jst.go.jp/article/bpb/42/1/42_b18-00624/_html/-char/en]
- 2-NAPHTHYL SULFATE, POTASSIUM SALT, 99 — Chemical Substance Information. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID2062391]
- Pharmacokinetics of 2-naphthol following intrapericardial administration, and formation of 2-naphthyl - Taylor & Francis. [URL: https://www.tandfonline.com/doi/abs/10.1080/004982597240502]
- Potassium 2-naphthyl sulfate (C10H8O4S) - PubChemLite. [URL: https://pubchemlite.org/compound/2724416]
- 13146-59-3 | 2-Naphthyl sulfate - ChemScene. [URL: https://www.chemscene.
- Refinement of naphthalene exposure assessment in human biomonitoring based on the synthesis of naphthyl sulfate isomers and HPLC - Oxford Academic. [URL: https://academic.oup.com/jcs/advance-article/doi/10.1093/jcs/czae059/7748805]
- Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5425754/]
- An In-depth Technical Guide on the Synthesis of 2-Methoxynaphthalene from 2-Naphthol - Benchchem. [URL: https://www.benchchem.
- 2-Naphthol | C10H8O | CID 8663 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthol]
- cas 1733-89-7|| where to buy 2-NAPHTHYL SULFATE - Chemenu. [URL: https://www.chemenu.com/product/1733-89-7.html]
- 2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. [URL: https://www.dakenchem.com/2-naphthol-in-pharmaceuticals/]
- CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol - Google Patents. [URL: https://patents.google.
- News - Application of 2-naphthol. [URL: https://www.sinopeg.com/news/37.html]
- 2-Naphthol Synthesis from Naphthalene - YouTube. [URL: https://m.youtube.
- Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=5541]
- Main metabolic pathways of naphthalene in mammals. (1)... - ResearchGate. [URL: https://www.researchgate.net/figure/Main-metabolic-pathways-of-naphthalene-in-mammals-1-Naphthalene-1-2-epoxide-2_fig1_319364952]
- 2-naphthyl sulfate(1-) (CHEBI:167170) - EMBL-EBI. [URL: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:167170]
- A Technical Guide to 2-Naphthol-d7: Commercial Availability and Applications in Analytical Research - Benchchem. [URL: https://www.benchchem.
- 2-Naphthol:Production,Human Health,Environment - ChemicalBook. [URL: https://www.chemicalbook.com/article/2-naphthol-production-human-health-environment.htm]
- 2-Naphthol - SAFETY DATA SHEET. [URL: https://www.sblcore.com/sds/2-Naphthol_2025-01-20_EN.pdf]
- Process for synthesizing naphthol through indirect sulfonation reaction of sulfur trioxide. [URL: https://patents.google.
- a-Naphthyl-methyl-sulfate | C11H10O4S | CID 129774712 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
- Human Sulfotransferases and Their Role in Chemical Metabolism - Oxford Academic. [URL: https://academic.oup.com/toxsci/article/90/1/3/1669865]
- NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK304423/]
- 2-naphthyl sulfate (CHEBI:167215) - EMBL-EBI. [URL: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:167215]
- Example IR and NMR analysis of 2-naphthol - YouTube. [URL: https://www.youtube.
- Safety Data Sheet: 2-Naphthol - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8671-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjI2MTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU0NzkxMzQyMzgu]
- Amidoalkyl Naphthols: Bioactive Substances and Building Blocks - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/40605]
- 2-Naphthol - Wikipedia | PDF | Chemistry | Chemical Compounds - Scribd. [URL: https://www.scribd.com/doc/296232304/2-Naphthol-Wikipedia]
- Different applications of 2-naphthol - ChemicalBook. [URL: https://www.chemicalbook.
- 2-NAPHTHOL CAS N°: 135-19-3 - OECD Existing Chemicals Database. [URL: https://hpvchemicals.oecd.org/UI/handler.axd?id=2083a216-3e4b-4b24-9b84-29004543598b]
- 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... - ResearchGate. [URL: https://www.researchgate.net/figure/13-C-NMR-spectra-of-a-2-naphthol-b-bi-2-naphthol-and-c-poly-2-naphthol-The_fig3_231011538]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. 2-Naphthyl sulfate | C10H8O4S | CID 74428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2-naphthyl sulfate | 13146-59-3 [chemicalbook.com]
- 8. 2-naphthyl sulfate (CHEBI:167215) [ebi.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
